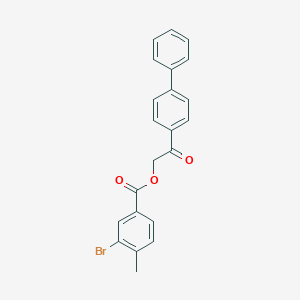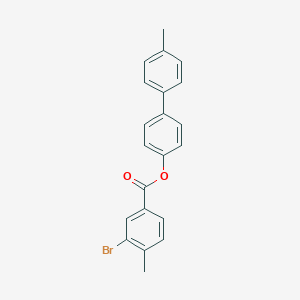![molecular formula C34H25NO10 B341337 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B341337.png)
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxyphenyl, oxoethyl, and isoindolinecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst under ultrasound irradiation . This method yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in multicomponent reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins, influencing their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Noted for their antioxidant and antimicrobial potential.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl:
Uniqueness
What sets 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate apart is its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C34H25NO10 |
|---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[3-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylphenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C34H25NO10/c1-42-25-11-6-20(7-12-25)29(36)18-44-33(40)22-4-3-5-24(16-22)35-31(38)27-15-10-23(17-28(27)32(35)39)34(41)45-19-30(37)21-8-13-26(43-2)14-9-21/h3-17H,18-19H2,1-2H3 |
InChI Key |
BKQWHWBHQSNURD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)






![Pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341264.png)

![[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B341267.png)




